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For researchers, scientists, and professionals in drug development, the accurate assessment
of cell viability and proliferation is paramount. Among the various colorimetric assays available,
the MTT and MTS assays are two of the most frequently employed methods. Both rely on the
enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active
cells. However, key differences in their protocols, underlying mechanisms, and performance
characteristics can significantly influence experimental outcomes and efficiency. This guide
provides an objective comparison of the MTT and MTS assays, supported by experimental
data, to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Key Differences Between MTT and MTS
Assays

The primary distinction between the MTT and MTS assays lies in the solubility of the formazan
product. The traditional MTT assay produces a water-insoluble purple formazan, necessitating
an additional solubilization step before the absorbance can be measured.[1] In contrast, the
MTS assay utilizes a second-generation tetrazolium salt that is reduced to a water-soluble
formazan, streamlining the protocol by eliminating the solubilization step and allowing for direct
measurement from the cell culture plate.[1][2] This fundamental difference leads to variations in
workflow, time requirements, and potential sources of error.

Quantitative Performance Comparison

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1226572?utm_src=pdf-interest
https://pediaa.com/what-is-the-difference-between-mtt-and-mts-assay/
https://pediaa.com/what-is-the-difference-between-mtt-and-mts-assay/
https://www.creative-bioarray.com/support/comparison-of-different-methods-to-measure-cell-viability.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The choice between MTT and MTS can be influenced by factors such as sensitivity, linearity,
and the specific nature of the compounds being tested. While both assays are widely used,
their quantitative outputs can differ.
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Biochemical Mechanisms of Formazan Formation

The core of both assays is the bioreduction of a tetrazolium salt. This process is dependent on

NAD(P)H-dependent cellular oxidoreductase enzymes and reflects the metabolic activity of the

cell population.[9]

MTT Assay Mechanism

In the MTT assay, the positively charged MTT salt readily penetrates viable eukaryotic cells and

enters the mitochondria.[10] There, mitochondrial dehydrogenases, such as succinate

dehydrogenase, reduce the tetrazolium ring, cleaving it to form the insoluble, purple formazan

crystals which accumulate within the cell.[3][4] A solubilizing agent, such as dimethyl sulfoxide

(DMSO) or an acidified SDS solution, is then required to dissolve these crystals, releasing the

colored product into the solution for measurement.[9]
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Biochemical mechanism of the MTT assay.

MTS Assay Mechanism

The MTS tetrazolium salt is negatively charged and does not readily penetrate cells.[10] Its
reduction is facilitated by an intermediate electron acceptor, such as phenazine methosulfate
(PMS) or phenazine ethyl sulfate (PES), which can enter the cell, be reduced by cellular
dehydrogenases in the cytoplasm, and then exit the cell to convert the extracellular MTS into a
soluble formazan product.[5][11] This water-soluble formazan directly imparts color to the
culture medium, which can then be measured without any further processing.[6]

Biochemical mechanism of the MTS assay.

Detailed Experimental Protocols

Below are representative protocols for performing MTT and MTS assays in a 96-well plate
format. It is crucial to optimize parameters such as cell seeding density and incubation times for
each specific cell line and experimental condition.

MTT Assay Protocol

Materials:
e MTT solution (e.g., 5 mg/mL in sterile PBS), stored protected from light.

e Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI).
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o Sterile, serum-free culture medium.

e 96-well clear flat-bottom plates.

e Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-
100,000 cells/well) in 100 pL of culture medium.[3] Include wells with medium only for
background control.

o Treatment: After allowing cells to adhere (for adherent lines), treat them with the desired
compounds and incubate for the appropriate exposure period.

o MTT Addition: Following the treatment period, add 10 pL of MTT solution to each well to
achieve a final concentration of approximately 0.5 mg/mL.[12]

 Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator.[3] During
this time, viable cells will reduce the MTT to formazan crystals.

e Formazan Solubilization:

o For adherent cells: Carefully aspirate the medium from each well without disturbing the
formazan crystals. Add 100-150 pL of solubilization solution (e.g., DMSO) to each well.[3]
[13]

o For suspension cells: Centrifuge the plate (e.g., 1000 x g for 5 minutes), then carefully
aspirate the supernatant. Add the solubilization solution.

e Mixing: Mix thoroughly on an orbital shaker for about 15 minutes to ensure complete
solubilization of the formazan crystals.

o Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600
nm (typically 570 nm).[12] A reference wavelength of >650 nm can be used to reduce
background noise.[12]
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MTS Assay Protocol

Materials:

o Combined MTS/PES solution (many are commercially available as "one-step” solutions).
e 96-well clear flat-bottom plates.

» Microplate reader capable of measuring absorbance at ~490 nm.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 pL of culture medium.
[10] Include background control wells.

o Treatment: Treat cells with the test compounds and incubate for the desired duration.
e MTS Reagent Addition: Add 20 pL of the MTS reagent directly to each well.[13]

 Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[13] The
optimal incubation time can vary depending on the cell type and density.

o Absorbance Measurement: Measure the absorbance at approximately 490 nm.[11][13] No
solubilization or washing steps are required.

Experimental Workflow Comparison

The operational workflows for the MTT and MTS assays highlight the efficiency gains of the
latter.
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Comparison of MTT and MTS experimental workflows.

Conclusion: Which Assay to Choose?

The choice between the MTT and MTS assay depends on the specific requirements of the
experiment.

Choose the MTT assay if:
e You are working with established, historical protocols.

o Costis a primary concern, as MTT reagents are generally less expensive.
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» Potential interference from colored compounds in the test library is a concern, as the wash
step in the MTT protocol can help mitigate this.

Choose the MTS assay if:

» High-throughput screening or processing a large number of plates is required, as the
streamlined, "add-and-read" protocol saves significant time and reduces handling errors.[2]

e You require a more sensitive assay.[1]

» You wish to perform kinetic analysis by taking multiple readings from the same plate over a
short period.

Ultimately, both assays are powerful tools for assessing cellular metabolic activity. However,
researchers must be aware of their limitations. The metabolic activity measured by these
assays may not always directly correlate with cell number, and test compounds can interfere
with the enzymatic reduction of the tetrazolium salts, leading to erroneous results.[8] Therefore,
validation with an orthogonal method, such as a DNA quantification assay or direct cell
counting, is often recommended for critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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